molecular formula C22H24O3 B12564767 Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol CAS No. 143361-22-2

Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol

Cat. No.: B12564767
CAS No.: 143361-22-2
M. Wt: 336.4 g/mol
InChI Key: BEKDSYHDBIXNQN-UHFFFAOYSA-N
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Description

Benzoic acid;1-phenylbicyclo[331]non-2-en-9-ol is a complex organic compound with the molecular formula C15H18O It features a bicyclic structure with a phenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylbicyclo[3.3.1]non-2-en-9-one: Similar bicyclic structure but with a ketone group instead of a hydroxyl group.

    1-Phenylbicyclo[3.3.1]non-2-en-9-amine: Similar structure with an amine group.

Uniqueness

Benzoic acid;1-phenylbicyclo[331]non-2-en-9-ol is unique due to its specific combination of a phenyl group and a hydroxyl group within a bicyclic framework

Properties

CAS No.

143361-22-2

Molecular Formula

C22H24O3

Molecular Weight

336.4 g/mol

IUPAC Name

benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol

InChI

InChI=1S/C15H18O.C7H6O2/c16-14-12-6-4-10-15(14,11-5-7-12)13-8-2-1-3-9-13;8-7(9)6-4-2-1-3-5-6/h1-4,8-10,12,14,16H,5-7,11H2;1-5H,(H,8,9)

InChI Key

BEKDSYHDBIXNQN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC=CC(C1)(C2O)C3=CC=CC=C3.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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